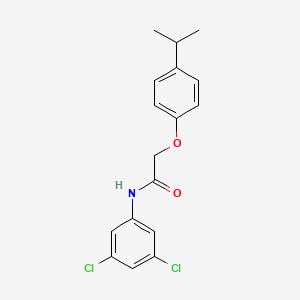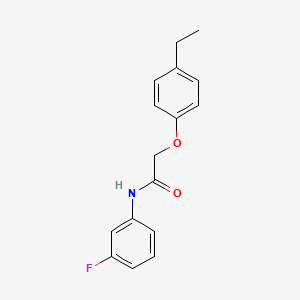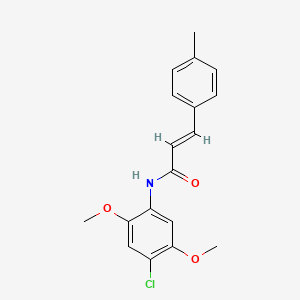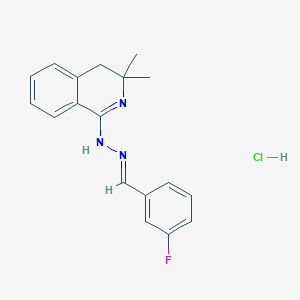
N-(3,5-dichlorophenyl)-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diclofenac is synthesized by acylation of 2-(4-isopropylphenoxy) acetic acid with 3,5-dichloroaniline in the presence of thionyl chloride. It is a white crystalline powder that is poorly soluble in water but highly soluble in organic solvents like ethanol, acetone, and chloroform. It is widely used as a painkiller and anti-inflammatory drug for treating various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps.
作用机制
The mechanism of action of Diclofenac involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain, and the reduction in their production results in a decrease in inflammation and pain. Diclofenac also inhibits the activity of COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This can lead to stomach ulcers and bleeding in some cases.
Biochemical and physiological effects:
Diclofenac has various biochemical and physiological effects on the body. It decreases inflammation and pain by inhibiting the production of prostaglandins. It also has an antipyretic effect, which means it can reduce fever. Diclofenac can cause side effects such as stomach ulcers, bleeding, and kidney damage if used for a long time or at high doses.
实验室实验的优点和局限性
Diclofenac has several advantages for lab experiments. It is easily available, and its effects are well documented. It can be used to investigate the effects of COX-2 inhibition on different physiological and biochemical pathways. However, it also has some limitations. It can cause side effects such as stomach ulcers, bleeding, and kidney damage, which can affect the results of the experiment. It is also important to use the appropriate dose and duration of treatment to avoid these side effects.
未来方向
There are several future directions for the research on Diclofenac. One area of research is to investigate the effects of Diclofenac on different physiological and biochemical pathways. Another area of research is to develop new formulations of Diclofenac that can reduce the risk of side effects. Additionally, research can be conducted to investigate the effects of Diclofenac on different types of pain and inflammation. Finally, studies can be conducted to investigate the long-term effects of Diclofenac use on the body.
Conclusion:
In conclusion, Diclofenac is a widely used NSAID that has been extensively researched for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins. Diclofenac has various biochemical and physiological effects on the body, and it can cause side effects such as stomach ulcers, bleeding, and kidney damage if used for a long time or at high doses. There are several future directions for the research on Diclofenac, including investigating its effects on different physiological and biochemical pathways, developing new formulations, and investigating its long-term effects on the body.
合成方法
The synthesis method of Diclofenac involves the reaction of 2-(4-isopropylphenoxy) acetic acid with 3,5-dichloroaniline in the presence of thionyl chloride. The reaction takes place at a temperature of 80-90°C for 2-3 hours, and the product is obtained by recrystallization from ethanol.
科学研究应用
Diclofenac has been extensively researched for its anti-inflammatory and analgesic properties. It is used in various scientific research studies to investigate its effects on different physiological and biochemical pathways. It has been found to have a significant impact on the prostaglandin synthesis pathway, which is responsible for inflammation and pain. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)12-3-5-16(6-4-12)22-10-17(21)20-15-8-13(18)7-14(19)9-15/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSNPUOFHUEALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)
![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)
![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)

![2-fluorobenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5824375.png)
![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)


